
1,2-Bis(3,4-dimethoxyphenyl)pentane-1,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(3,4-dimethoxyphenyl)pentane-1,5-diol is an organic compound with the molecular formula C21H28O6 It is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a pentane-1,5-diol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3,4-dimethoxyphenyl)pentane-1,5-diol typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable pentane-1,5-diol derivative under acidic or basic conditions. The reaction may proceed through a condensation mechanism, followed by reduction to yield the desired diol compound. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,2-Bis(3,4-dimethoxyphenyl)pentane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aromatic rings can be reduced under specific conditions to yield partially or fully hydrogenated products.
Substitution: The methoxy groups on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 1,2-Bis(3,4-dimethoxyphenyl)pentane-1,5-dione.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
1,2-Bis(3,4-dimethoxyphenyl)pentane-1,5-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 1,2-Bis(3,4-dimethoxyphenyl)pentane-1,5-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
相似化合物的比较
Similar Compounds
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Similar structure but with a dione instead of a diol.
1,2-Bis(3,4-dimethoxyphenyl)ethane-1-amine: Contains an amine group instead of a diol.
1,5-Bis(diphenylphosphino)pentane: Similar pentane backbone but with diphenylphosphino groups.
属性
分子式 |
C21H28O6 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC 名称 |
1,2-bis(3,4-dimethoxyphenyl)pentane-1,5-diol |
InChI |
InChI=1S/C21H28O6/c1-24-17-9-7-14(12-19(17)26-3)16(6-5-11-22)21(23)15-8-10-18(25-2)20(13-15)27-4/h7-10,12-13,16,21-23H,5-6,11H2,1-4H3 |
InChI 键 |
KVMVFDWKPBZZGE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(CCCO)C(C2=CC(=C(C=C2)OC)OC)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-6-[(naphthalen-1-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12518389.png)

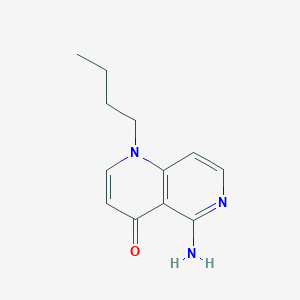
![3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid](/img/structure/B12518405.png)
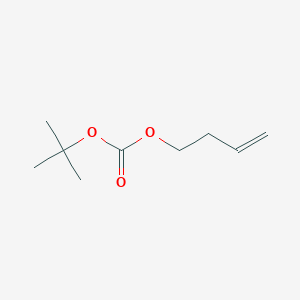
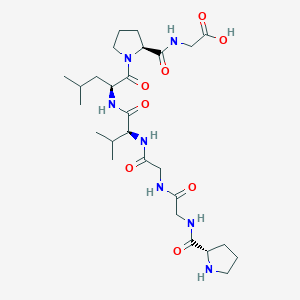
![4-[1-benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12518430.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-[(3-chlorophenyl)sulfonyl]-4-(1-piperazinyl)-](/img/structure/B12518439.png)
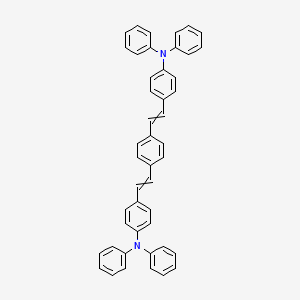
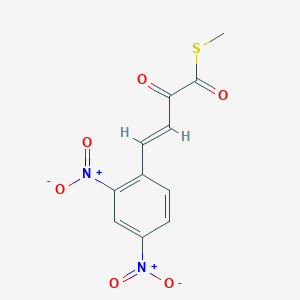


![N-[(4-ethylphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518478.png)
